5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Description
5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a polyhalogenated heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This scaffold is renowned for its pharmaceutical relevance, particularly in kinase inhibition and autoimmune disease treatment . It is stored under inert gas at 2–8°C due to its sensitivity to environmental degradation . Its predicted pKa of 6.70 suggests moderate acidity, likely influencing solubility and bioavailability .
Properties
IUPAC Name |
5-bromo-4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClIN3/c7-2-1-10-6-3(4(2)8)5(9)11-12-6/h1H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPZPJYPWWPXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=C1Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727046 | |
| Record name | 5-Bromo-4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092579-78-6 | |
| Record name | 5-Bromo-4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthesis of 1H-pyrazolo[3,4-b]pyridine Scaffold
The fundamental step in synthesizing halogenated derivatives like 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is the construction of the pyrazolo[3,4-b]pyridine ring system. A patented method (CN105801574A) describes an efficient ring-closing reaction starting from 2-chloro-3-pyridinecarboxaldehyde in the presence of hydroxylamine hydrochloride as a catalyst in dimethylformamide (DMF) solvent. This reaction proceeds under mild conditions (around 60°C) and yields the 1H-pyrazolo[3,4-b]pyridine core with high efficiency, up to 85% yield under optimized conditions. The process involves a cyclization facilitated by the catalyst, producing the fused heterocycle with chloro substitution at the 4-position already incorporated from the starting aldehyde.
Key reaction parameters from the patent are summarized below:
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | - |
| Catalyst | Hydroxylamine hydrochloride | - |
| Temperature | 60°C | - |
| Reaction time | 6-8 hours | 43-85 |
| Molar ratio (catalyst:aldehyde) | 1:1 to 5:1 | - |
This method provides a robust platform to obtain the pyrazolo[3,4-b]pyridine nucleus with chloro substitution, which is essential for further halogenation steps.
Detailed Synthetic Route for 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
A representative synthetic route is as follows:
Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine:
- Starting from the pyrazolo[3,4-b]pyridine core, bromination is carried out using bromine or N-bromosuccinimide (NBS) under mild conditions to introduce bromine at the 5-position.
Iodination to form 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine:
- The brominated intermediate is treated with iodine in the presence of copper iodide and potassium carbonate catalyst in isopropyl alcohol.
- Reaction conditions: typically reflux or elevated temperatures for several hours.
- The reaction proceeds via copper-catalyzed halogen exchange or direct electrophilic iodination.
- The product is isolated and purified by standard methods such as recrystallization or chromatography.
Coupling Reactions for Further Functionalization
The 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine intermediate serves as a versatile substrate for coupling reactions, particularly with sulfonamide derivatives to yield biologically active compounds.
- Copper-catalyzed coupling with various sulfonamides in the presence of potassium carbonate and isopropyl alcohol leads to the formation of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives.
- These reactions proceed with moderate to good yields and allow the exploration of structure-activity relationships for antibacterial and antioxidant activities.
Summary Table of Preparation Steps
| Step | Starting Material/Intermediate | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ring closure to pyrazolo core | 2-chloro-3-pyridinecarboxaldehyde | Hydroxylamine hydrochloride, DMF | 60°C, 6-8 hours | Up to 85 | Efficient ring closure with mild conditions |
| Bromination | 1H-pyrazolo[3,4-b]pyridine | Bromine or NBS | Mild, controlled temp. | Good | Selective bromination at 5-position |
| Iodination | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Iodine, CuI, K2CO3, isopropanol | Reflux, several hours | Good | Copper-catalyzed iodination at 3-position |
| Coupling with sulfonamides | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | Sulfonamides, CuI, K2CO3 | Reflux, isopropanol | Moderate to good | For bioactive derivative synthesis |
Research Findings and Practical Considerations
- The ring closure method using hydroxylamine hydrochloride catalyst is advantageous due to inexpensive starting materials, mild reaction conditions, and high yields, making it suitable for industrial scale-up.
- The halogenation steps require careful control to achieve selective substitution without over-halogenation or side reactions.
- Copper-catalyzed coupling reactions are effective for further functionalization, enabling the synthesis of derivatives with potential pharmaceutical applications such as antibacterial and antioxidant agents.
- Purification often involves recrystallization or chromatographic techniques, with column chromatography sometimes necessary for high purity, which can impact scalability and cost.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination reactions.
Thionyl chloride: Used for chlorination reactions.
Palladium catalysts: Commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazolopyridine derivatives with potential biological activities .
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine has the following chemical properties:
- Molecular Formula : CHBrClIN
- Molecular Weight : 358.36 g/mol
- CAS Number : 1092579-78-6
- InChI Key : CEJMJIJJOSJRDO-UHFFFAOYSA-N
This compound features a pyrazolo-pyridine framework, which is known for its diverse biological activities.
Medicinal Chemistry
This compound has been investigated for its potential as an antitumor agent. Studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, research indicates that modifications to the pyrazolo-pyridine structure can enhance its efficacy against specific cancer types, making it a candidate for further drug development .
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties. In vitro studies suggest that it shows activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, which is crucial for bacterial growth and replication .
Neuropharmacology
The compound has also been explored for its neuropharmacological effects. It has been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may provide insights into developing treatments for neurological disorders such as depression and anxiety .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | HeLa cells | 15 | |
| Antimicrobial | E. coli | 20 | |
| Neuropharmacological | Rat brain slices | 10 |
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that certain modifications increased potency significantly compared to the parent compound, suggesting a pathway for developing more effective anticancer agents .
Case Study 2: Antimicrobial Mechanism
A study conducted by researchers at a leading microbiology institute examined the antimicrobial properties of this compound against resistant strains of bacteria. The findings revealed that it inhibited bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes, highlighting its potential as a lead compound for new antibiotics .
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules . This inhibition can lead to the modulation of various cellular processes, including cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Table 1: Key Structural and Physical Properties of Selected Analogues
Stability and Handling Considerations
Biological Activity
5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS No. 949558-30-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₂BrClIN₃ |
| Molecular Weight | 279.47 g/mol |
| InChI Key | CEJMJIJJOSJRDO-UHFFFAOYSA-N |
| PubChem ID | 67220921 |
Anticancer Activity
The compound has shown promising results in anticancer studies. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis, possibly through the modulation of cyclin-dependent kinases (CDKs) .
Anti-inflammatory Properties
Case Studies
- DYRK1A Inhibition : A study utilized molecular docking and enzymatic assays to confirm that this compound is a potent inhibitor of DYRK1A with an IC50 value in the low nanomolar range. This study highlights its potential as a therapeutic agent for conditions associated with DYRK1A dysregulation .
- Anticancer Efficacy : In a recent experimental setup, treatment with this compound resulted in a significant reduction in cell viability in multiple cancer cell lines, with IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 respectively. The study concluded that this compound could serve as a scaffold for developing more selective anticancer agents .
- Neuroprotection : Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced damage in neuronal cells. Results indicated that it significantly reduces reactive oxygen species (ROS) levels and enhances cell survival under stress conditions .
Q & A
Q. What are the standard synthetic routes for 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine?
The compound is typically synthesized via sequential halogenation and functionalization. A common approach involves bromination of 1H-pyrazolo[3,4-b]pyridine followed by iodination using N-iodosuccinimide (NIS) under controlled conditions . Intermediate protection with groups like para-methoxybenzyl (PMB) via PMB-Cl ensures regioselectivity during subsequent reactions. Final esterification or cross-coupling (e.g., Suzuki-Miyaura) introduces additional substituents . Multi-step protocols often yield 30–75% efficiency, requiring optimization of catalysts (e.g., triethylamine) and purification via silica chromatography .
Q. How is structural confirmation achieved for halogenated pyrazolo[3,4-b]pyridines?
Characterization relies on ¹H/¹³C NMR and LC-MS . Key NMR signals include:
- Downfield shifts (~δ 8.5–9.0 ppm) for pyridine ring protons adjacent to halogens.
- Distinct singlet patterns for pyrazole C-H groups (δ 7.0–8.0 ppm) . Mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching bromine/iodine . Purity (>95%) is validated via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How does regioselectivity impact halogenation in pyrazolo[3,4-b]pyridine derivatives?
Regioselectivity during iodination/bromination is influenced by electronic and steric factors. The 3-position is more reactive due to electron-deficient pyridine ring effects, favoring halogenation at C-3 over C-4. Protecting groups (e.g., PMB) at N-1 direct electrophilic substitution to specific sites . Computational studies (DFT) predict activation energies for competing pathways, aiding in reagent selection (e.g., NIS vs. I₂) .
Q. What methodological challenges arise in multi-step syntheses of this compound?
Key challenges include:
- Low yields in cross-coupling steps due to steric hindrance from bulky halogens. Pd-catalyzed reactions (e.g., with XPhos ligand) improve efficiency .
- Byproduct formation during deprotection (e.g., PMB removal with TFA), requiring careful pH control .
- Purification difficulties from halogenated intermediates; reversed-phase HPLC or recrystallization in ethanol/water mixtures is often necessary .
Q. How do structural modifications influence biological activity in pyrazolo[3,4-b]pyridines?
Substitutions at C-3/C-5 modulate interactions with biological targets. For example:
- Bromine/iodine enhance lipophilicity (log P), improving membrane permeability .
- Carboxylic esters at C-3 increase solubility and bioavailability . QSAR models correlate steric parameters (e.g., Sterimol B₂) with antileishmanial activity, showing 3'-diethylaminomethyl derivatives as potent inhibitors (IC₅₀ = 0.12 μM) . Molecular docking studies suggest binding to kinase ATP pockets via halogen-π interactions .
Methodological Considerations
- Reaction Optimization : Use high-throughput screening to test catalysts (e.g., Pd₂(dba)₃) and solvents (DMF vs. THF) for cross-coupling .
- Analytical Validation : Combine 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .
- Computational Tools : Employ AM1 or DFT for predicting regioselectivity and reaction pathways, reducing trial-and-error synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
